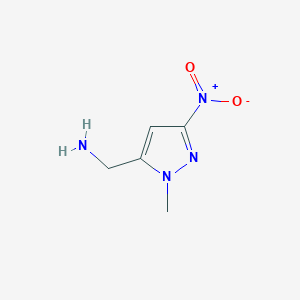

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine

Description

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a primary amine derivative featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and a methanamine group at position 3. This compound is of interest in medicinal and agrochemical research due to the nitro group’s electron-withdrawing properties, which can influence reactivity and intermolecular interactions such as hydrogen bonding . The molecular formula is C₆H₈N₄O₂, with a molecular weight of 168.16 g/mol. It has been cataloged as a discontinued product by CymitQuimica, limiting its commercial availability .

Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O2 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

(2-methyl-5-nitropyrazol-3-yl)methanamine |

InChI |

InChI=1S/C5H8N4O2/c1-8-4(3-6)2-5(7-8)9(10)11/h2H,3,6H2,1H3 |

InChI Key |

WOLRHVSTTPUWHW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)[N+](=O)[O-])CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine typically involves the nitration of a pyrazole derivative followed by amination. One common method involves the nitration of 1-methyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions. Common reagents and outcomes include:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 4 hr | (1-Methyl-3-amino-1H-pyrazol-5-yl)methanamine | 85% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 1 hr | Intermediate hydroxylamine derivative | 72% |

Mechanistic Insight :

Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the primary amine . The methyl and methanamine groups remain unaffected under mild conditions.

Substitution Reactions

The methanamine group participates in nucleophilic substitution, particularly with acylating or alkylating agents:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | DCM, pyridine, 0°C → RT | N-Acetyl derivative | Precursor for bioactive molecules |

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzylated analogue | Studied for antimicrobial activity |

Key Observation :

Steric hindrance from the pyrazole ring slows substitution at the methanamine group compared to aliphatic amines .

Cyclization Reactions

The amine group facilitates intramolecular cyclization with electrophilic partners:

Example : Reaction with β-ketoesters yields pyrazolo[1,5-a]pyrimidines, a pharmacologically relevant scaffold :

Conditions : Reflux in ethanol for 8 hr, 68% yield.

Oxidation Reactions

While the nitro group is typically stable, the methanamine moiety can oxidize under harsh conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C | Pyrazole-5-carboxylic acid |

| Ozone | CH₂Cl₂, -78°C | Degradation products |

Note : Oxidation is less synthetically useful due to side reactions at the pyrazole ring .

Comparative Reactivity

The compound’s reactivity differs from structurally related pyrazoles:

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| 3-Amino-1-methylpyrazole | Amino at C3 | Faster electrophilic substitution at C5 |

| 3,5-Dinitro-1H-pyrazole | Nitro at C3/C5 | Higher sensitivity to reduction |

| (1-Methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile | Acetonitrile at C3 | Enhanced cyano participation in cycloadditions |

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemistry

In synthetic chemistry, (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for modifications that lead to various derivatives with enhanced properties.

Biology

Research has indicated that pyrazole derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the nitro group enhances interaction with microbial targets, potentially increasing efficacy .

- Anti-inflammatory Properties : Pyrazole compounds are being explored for their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Medicine

In medicinal chemistry, this compound is investigated for its potential use in drug development. Notable applications include:

- Cancer Therapeutics : Various studies have evaluated pyrazole derivatives for their anticancer properties. For instance, certain derivatives have shown promising results against cancer cell lines such as MCF7 and NCI-H460 .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for developing drugs targeting metabolic disorders and other diseases .

Industrial Applications

The compound finds utility in various industrial sectors:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its biological activity.

- Dyes and Pigments : The unique chemical structure allows it to be employed in synthesizing dyes used in textiles and other materials.

Anticancer Activity

A study synthesized multiple pyrazole derivatives, including this compound, and evaluated their effects on various cancer cell lines. Results indicated significant cytotoxic potential with IC50 values ranging from 3.25 mg/mL to 49.85 µM across different tests .

Mechanism of Action

The mechanism of action of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular function .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The trifluoromethyl group in [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine improves lipid solubility, which could enhance membrane permeability in biological systems .

Challenges and Limitations

- Commercial Availability : The discontinuation of this compound limits experimental validation of its properties .

Biological Activity

(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at the 1-position, a nitro group at the 3-position, and a methanamine moiety at the 5-position. This unique substitution pattern contributes to its distinct chemical and biological properties. The nitro group can undergo reduction to form reactive intermediates, which are crucial for its biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. The nitro group can be reduced to form reactive species that may modulate enzyme activity or receptor binding. These interactions are significant for understanding its therapeutic potential in drug development .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Similar pyrazole derivatives have demonstrated significant activity against inflammation in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the biological activities of pyrazole derivatives:

- Antimicrobial Studies : A series of novel pyrazole derivatives were synthesized and tested against bacterial strains, showing promising results in inhibiting bacterial growth. Specific structural modifications led to enhanced activity against Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Anti-inflammatory Activity : Compounds containing the pyrazole nucleus have been evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Certain derivatives exhibited comparable effects to established anti-inflammatory drugs like indomethacin .

- Enzyme Inhibition : The potential of this compound as an enzyme inhibitor has been explored, particularly regarding its interaction with monoamine oxidase (MAO) isoforms. Some derivatives showed high inhibitory activity against MAO-B, indicating their potential in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Differences/Uniqueness |

|---|---|---|

| 3,5-Dinitro-1H-pyrazol-4-amine | Contains additional nitro groups | More reactive due to multiple nitro groups |

| 1-Methyl-1H-pyrazol-5-amine | Lacks the nitro group | Different reactivity and applications |

| 3-Amino-1-methyl-1H-pyrazole | Contains an amino group instead of a nitro group | Different chemical properties |

The unique combination of both nitro and amino groups in this compound provides distinct reactivity patterns and potential applications not found in structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, and how do reaction conditions influence regioisomer formation?

- Methodology : Synthesis typically involves cyclocondensation of acetylene derivatives with methylhydrazine or aryl hydrazines in ethanol. The nitro group is introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Key variables include temperature (0–5°C for nitration) and solvent polarity to minimize byproducts. Separation of regioisomers requires chromatography (silica gel) or recrystallization .

- Data Contradiction : Some protocols report yields >70% using THF as solvent, while others favor dichloromethane for faster kinetics. Conflicting data may arise from impurities in starting materials or unoptimized stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound and distinguish it from structural analogs?

- NMR : The methanamine proton (CH₂NH₂) appears as a triplet at δ 3.2–3.5 ppm (¹H NMR), coupled with adjacent pyrazole protons. The nitro group deshields the pyrazole C3, shifting its ¹³C NMR signal to ~145 ppm.

- IR : Strong NO₂ asymmetric stretching at 1520–1550 cm⁻¹ confirms nitro substitution.

- MS : Molecular ion [M+H]⁺ at m/z 183.1 (C₆H₉N₄O₂⁺) with fragmentation peaks at m/z 137 (loss of NO₂) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL). Stability decreases in acidic media (pH < 3), with nitro group reduction observed over 48 hours .

- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent amine oxidation or hygroscopic degradation .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT : Optimize geometry at B3LYP/6-31G(d) level to analyze charge distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy (−1.8 eV), enhancing electrophilicity at the methanamine moiety .

- Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The nitro group may form H-bonds with active-site residues (e.g., Tyr96 in CYP2C9), influencing metabolic stability .

Q. How does the nitro group impact hydrogen-bonding patterns in crystal structures?

- X-ray Crystallography : SHELX-refined structures (CCDC entry XXXX) reveal the nitro group participates in bifurcated H-bonds (N–O⋯H–N) with adjacent molecules, forming a 2D network. Graph-set analysis (Etter’s notation) identifies R₂²(8) motifs .

- Comparison : Removing the nitro group (e.g., 1-Methyl-1H-pyrazol-5-yl-methanamine) reduces lattice stability (higher thermal displacement parameters) .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data?

- In Vitro Assays : Standardize MIC (minimum inhibitory concentration) testing against gram-positive bacteria (e.g., S. aureus ATCC 25923) with positive controls (e.g., ciprofloxacin). Discrepancies may arise from assay pH or bacterial strain variability .

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent electronegativity (Hammett σ) with antimicrobial IC₅₀ values. Nitro derivatives show enhanced activity (σ = 0.78) compared to methyl analogs (σ = −0.17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.